molecular formula C8H16ClN B2797054 5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride CAS No. 2253640-65-0

5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride

Cat. No.: B2797054
CAS No.: 2253640-65-0
M. Wt: 161.67
InChI Key: MNDVDHCESKESJD-UHFFFAOYSA-N
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Description

5,5-Dimethylspiro[2.3]hexan-2-amine hydrochloride is a bicyclic amine hydrochloride featuring a spiro[2.3]hexane core substituted with two methyl groups at the 5-position and an amine group at the 2-position, neutralized as a hydrochloride salt. This compound is of interest in pharmaceutical and organic synthesis due to its conformational rigidity, which can enhance binding specificity in drug design .

Properties

IUPAC Name

5,5-dimethylspiro[2.3]hexan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7(2)4-8(5-7)3-6(8)9;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDVDHCESKESJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC2N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spiro[2.3]hexane core can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and an alkene. This reaction is often catalyzed by a transition metal catalyst under controlled temperature and pressure conditions.

  • Introduction of Methyl Groups: : The methyl groups at the 5-position can be introduced through alkylation reactions. This step may involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

  • Amination: : The introduction of the amine group at the 2-position can be achieved through nucleophilic substitution reactions. This step may involve the use of an amine precursor, such as ammonia or an amine derivative, under basic conditions.

  • Formation of Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can convert the amine group to a primary amine or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. This can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxides, imines, or nitroso compounds.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system stimulant or as an intermediate in the synthesis of pharmaceutical agents.

    Organic Synthesis: The unique spirocyclic structure makes it a valuable building block in the synthesis of complex organic molecules.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride depends on its specific application:

    Pharmacological Effects: The compound may interact with neurotransmitter receptors or enzymes in the central nervous system, leading to its stimulant effects. The exact molecular targets and pathways involved can vary based on the specific pharmacological context.

    Biochemical Interactions: In biological research, the compound may act as an inhibitor or activator of specific enzymes or receptors, affecting various cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5,5-dimethylspiro[2.3]hexan-2-amine hydrochloride and related spiro compounds:

Compound Name Molecular Formula Substituents/Structure Key Applications/Notes References
5,5-Dimethylspiro[2.3]hexan-2-amine hydrochloride C₈H₁₆ClN Spiro[2.3]hexane core, 5,5-dimethyl groups, amine hydrochloride at C2 Pharmaceutical intermediate; rigidity enhances target interaction
5-Methoxyspiro[2.3]hexan-1-amine hydrochloride C₇H₁₄ClNO Methoxy group at C5, amine hydrochloride at C1 Altered solubility profile due to polar methoxy; research chemical
spiro[2.3]hexan-5-amine hydrochloride (CAS 1909324-94-2) Not provided Amine hydrochloride at C5, no methyl substituents Building block for organic synthesis; commercially available
4’,4’-Dimethylspiro(oxazolidin)-3’-yloxy steroids (IK-1/IK-2) C₂₉H₄₈NO₃ (example) Steroid core fused with spiro-oxazolidin, 4’,4’-dimethyl groups Lipid peroxidation inhibitors in microsomes and liposomes
Methyl 5-Thia-2-Azaspiro[3.4]octane-8-carboxylate 5,5-dioxide hydrochloride C₈H₁₄ClNO₄S Thia-aza spiro ring, carboxylate ester, dioxide groups Heteroatom-rich structure; potential in metalloenzyme inhibition

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility relative to free-base amines, critical for formulation in drug development .

Research Findings and Challenges

Bioactivity Insights

  • This highlights the role of spiro architectures in stabilizing reactive intermediates.

Biological Activity

5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride, also known as SCH 221510 (CAS Number: 322473-89-2), is a compound that has garnered interest in pharmacological research due to its selective activity on nociceptin opioid receptors (NOP). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

PropertyValue
Molecular FormulaC₁₈H₂₃ClN
Molecular Weight297.83 g/mol
CAS Number322473-89-2
DensityNot Available
Melting PointNot Available
LogP5.84530

5,5-Dimethylspiro[2.3]hexan-2-amine acts primarily as a selective agonist for the nociceptin opioid receptor (NOP). It has been reported to exhibit an EC50 value of 12 nM and a Ki value of 0.3 nM , indicating high potency and selectivity for this receptor type . The NOP receptor is implicated in various physiological processes, including pain modulation, stress response, and anxiety regulation.

Anxiolytic-Like Effects

Research has demonstrated that SCH 221510 exhibits anxiolytic-like effects in animal models. In a study by Varty et al. (2008), the compound was shown to reduce anxiety-related behaviors in rodents, suggesting its potential utility in treating anxiety disorders . The anxiolytic effects are likely mediated through the activation of NOP receptors, which play a role in emotional regulation.

Pain Modulation

The nociceptin opioid receptor is also involved in pain perception. As an agonist, SCH 221510 may have implications for pain management therapies. Its selective action might provide an alternative to traditional opioid treatments by reducing side effects commonly associated with non-selective opioid receptor agonists.

Case Studies and Research Findings

  • Varty et al. (2008) : This foundational study investigated the anxiolytic effects of SCH 221510 in rodents. The findings indicated that administration of the compound led to significant reductions in anxiety-like behaviors compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders .
  • Pharmacokinetics and Safety : The pharmacokinetic profile of SCH 221510 remains under investigation, but preliminary studies suggest favorable absorption characteristics and metabolic stability which are crucial for therapeutic applications.
  • Comparative Studies : In comparative studies with other NOP receptor agonists, SCH 221510 displayed superior efficacy and selectivity, making it a promising candidate for further development in both preclinical and clinical settings.

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